

# The SAVVY Approach: A Paradigm Shift in Analyzing Adverse Events in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Savvy    |           |
| Cat. No.:            | B1206873 | Get Quote |

In the landscape of drug development, the rigorous assessment of a new therapeutic's safety profile is as critical as establishing its efficacy. For researchers, scientists, and drug development professionals, the accurate analysis of adverse events (AEs) during clinical trials is paramount. Traditional methodologies, however, often fall short in the face of real-world complexities, leading to potentially biased estimates of risk. The **SAVVY** (Survival analysis for AdVerse events with VarYing follow-up times) project, a consortium of academic and pharmaceutical industry experts, has emerged to address these shortcomings by advocating for more robust statistical techniques.[1]

This guide provides an objective comparison of the analytical methods championed by the **SAVVY** project against traditional approaches for AE analysis. It presents the methodologies, comparative data, and logical frameworks to equip researchers with a clearer understanding of how to enhance the precision of safety data interpretation.

## The Challenge with Traditional AE Analysis

In clinical trials, the analysis of AEs is complicated by two common factors: varying follow-up times (patients being in a study for different lengths of time) and the presence of competing events. A competing event is an event that occurs and prevents the observation of the AE of interest.[2] For example, if the primary safety endpoint is a specific type of cardiovascular AE, a patient's death from an unrelated cancer is a competing event because it makes it impossible for that patient to ever experience the cardiovascular AE.



Traditional methods often used in AE analysis can be biased because they do not adequately account for these factors.[1][3]

- Incidence Proportion (IP): This is the simplest method, calculated by dividing the number of
  patients who experience an AE by the total number of patients. It fails to account for the time
  of follow-up and can underestimate the probability of an AE in the presence of censoring
  (patients leaving the study).
- 1-Kaplan-Meier (1-KM) Estimator: This is a time-to-event method that can handle censoring.
   However, it treats competing events as if they were censored. This leads to an overestimation of the AE probability because it assumes that patients who experienced a competing event are still at risk of the AE of interest, which is not true.[3][4]

# The SAVVY Solution: Embracing Competing Risk Analysis

The **SAVVY** project promotes the use of survival analysis techniques that properly account for competing events.[1] The recommended approach is to use a competing risk framework and calculate the Cumulative Incidence Function (CIF). The CIF estimates the probability of an AE occurring by a specific time point in the presence of competing events.[5][6]

The most common method to estimate the CIF is the Aalen-Johansen estimator.[6][7] This method correctly handles competing events by considering them as distinct outcomes, removing the patient from the at-risk pool for the primary AE without treating them as non-informatively censored. This results in a more realistic and unbiased estimate of the AE risk.[3]

# **Methodological Comparison**

This section details the different methodologies for analyzing adverse events.

## **Experimental Protocols**

- 1. Incidence Proportion (IP)
- Objective: To calculate the proportion of subjects who experience a specific AE within the study period.



#### · Methodology:

- Count the number of subjects who experience the AE of interest at any point during the trial (n\_AE).
- Count the total number of subjects in the treatment group (N total).
- Calculate the proportion: IP = n AE / N total.
- Handling of Competing Events: Competing events are not explicitly accounted for. A subject
  who has a competing event is simply included in the denominator (N\_total) and not in the
  numerator if they did not experience the AE of interest.
- 2. 1-Kaplan-Meier (1-KM) Estimator
- Objective: To estimate the probability of the AE occurring over time, accounting for censoring.
- · Methodology:
  - For each time point t, estimate the survival probability S(t) (the probability of not having the AE) using the Kaplan-Meier product-limit formula.
  - Subjects who are lost to follow-up or who experience a competing event are treated as censored.
  - The probability of the AE is then calculated as 1 S(t).
- Handling of Competing Events: Competing events are treated as censored observations.
   This means the model assumes these subjects are no longer observed but could still be at risk for the event of interest, which is a flawed assumption.
- 3. Cumulative Incidence Function (CIF) via Aalen-Johansen
- Objective: To estimate the probability of the AE occurring over time in the presence of competing events.
- Methodology:



- Model the time to the first event, which can be the AE of interest or a competing event.
- The Aalen-Johansen method simultaneously estimates the probability of each type of event.
- It correctly accounts for the fact that a subject who experiences a competing event is no longer at risk for the AE of interest.
- Handling of Competing Events: Competing events are treated as a distinct outcome. The
  probability of the AE of interest is calculated based on the cause-specific hazard and the
  overall survival probability.[2]

## **Quantitative Data Comparison**

The following table illustrates the potential differences in estimated AE probability using the three methods in a hypothetical clinical trial scenario.

Scenario: A 2-year clinical trial with 1,000 patients. The AE of interest is "Major Adverse Cardiac Event" (MACE). A significant competing event is "Death from non-cardiac causes."

| Metric                                   | Incidence<br>Proportion (IP)                                                    | 1-Kaplan-Meier (1-<br>KM)                                                                                                             | Cumulative<br>Incidence Function<br>(CIF)                                                                                                                                                   |
|------------------------------------------|---------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Estimated Probability of MACE at 2 Years | 10.0%                                                                           | 12.5%                                                                                                                                 | 10.5%                                                                                                                                                                                       |
| Interpretation                           | 100 out of 1000 patients experienced a MACE. This ignores timing and censoring. | The estimated probability of a MACE is 12.5%, but this is likely an overestimation as it treats deaths from other causes as censored. | The estimated probability of a MACE, accounting for the fact that some patients died from other causes and were no longer at risk, is 10.5%. This is considered the most accurate estimate. |



Note: The data in this table is illustrative and designed to show the typical direction of bias. Real-world data would be required for a specific trial analysis.

# **Visualizing the Analytical Workflows**

The diagrams below, generated using Graphviz, illustrate the logical flow of how each analytical method handles patient outcomes.

### **Incidence Proportion Logic**



Click to download full resolution via product page

Caption: Workflow for Incidence Proportion calculation.

## 1-Kaplan-Meier Logic





Click to download full resolution via product page

Caption: Logic of the 1-Kaplan-Meier estimator.

Kaplan-Meier Calculation (Treats 'Censored' as non-informative)

# **Competing Risk (CIF) Logic**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. SAVVY: Survival analysis for AdVerse events with VarYing follow-up times [numbersman77.github.io]
- 2. youtube.com [youtube.com]
- 3. Survival analysis for AdVerse events with VarYing follow-up times (SAVVY)—estimation of adverse event risks | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Competing Risks in Survival Analysis: [help.easymedstat.com]
- 7. youtube.com [youtube.com]



 To cite this document: BenchChem. [The SAVVY Approach: A Paradigm Shift in Analyzing Adverse Events in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1206873#case-studies-validating-the-effectiveness-of-savvy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com